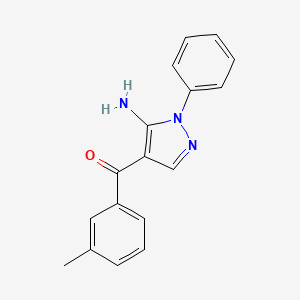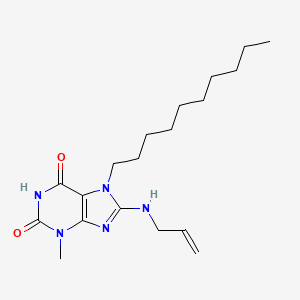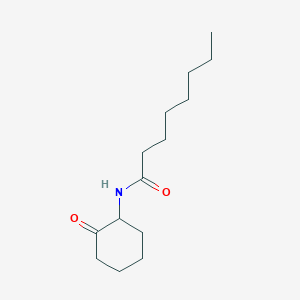
3-Methyl-1-butanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-butanesulfonic acid is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative, characterized by the presence of a sulfonic acid group (-SO3H) attached to a butane chain with a methyl group at the third position. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-1-butanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 3-methyl-1-butanol using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and productivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-butanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Under specific conditions, the sulfonic acid group can be reduced to a sulfonyl group.
Substitution: The hydrogen atoms in the sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfonyl derivatives.
Substitution: Halogenated or alkylated sulfonic acids.
Applications De Recherche Scientifique
3-Methyl-1-butanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and transesterification.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the manufacture of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-methyl-1-butanesulfonic acid is primarily based on its strong acidic properties. The sulfonic acid group can donate protons (H+), making it an effective catalyst in acid-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanesulfonic acid: Similar structure but without the methyl group at the third position.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.
Ethanesulfonic acid: Contains a two-carbon chain instead of a butane chain.
Uniqueness
3-Methyl-1-butanesulfonic acid is unique due to the presence of the methyl group, which can influence its reactivity and solubility. This structural difference can make it more suitable for specific applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
16066-21-0 |
|---|---|
Formule moléculaire |
C5H12O3S |
Poids moléculaire |
152.21 g/mol |
Nom IUPAC |
3-methylbutane-1-sulfonic acid |
InChI |
InChI=1S/C5H12O3S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8) |
Clé InChI |
HYZYOKHLDUXUQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045956.png)











![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)

